hexane-1,6-diamine;hexanedioic acid
CAS No.: 3323-53-3
Cat. No.: VC20831318
Molecular Formula: C12H26N2O4
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3323-53-3 |
---|---|
Molecular Formula | C12H26N2O4 |
Molecular Weight | 262.35 g/mol |
IUPAC Name | hexane-1,6-diamine;hexanedioic acid |
Standard InChI | InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10) |
Standard InChI Key | UFFRSDWQMJYQNE-UHFFFAOYSA-N |
SMILES | C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Canonical SMILES | C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-] |
Introduction
Chemical Identity and Fundamental Properties
Basic Chemical Structure
Hexane-1,6-diamine;hexanedioic acid is formed through the acid-base reaction between hexane-1,6-diamine (H₂N(CH₂)₆NH₂) and hexanedioic acid (HOOC(CH₂)₄COOH). This compound is also referred to as hexamethylenediammonium adipate or AH salt in industrial contexts . The molecular formula for this salt is C₁₂H₂₆N₂O₄, with a molecular weight of approximately 262.35 g/mol. The salt formation involves the protonation of the amine groups in hexane-1,6-diamine by the carboxyl groups of hexanedioic acid, resulting in a stable ionic compound.
Historical Development
Synthesis Methods and Production
Industrial Synthesis Pathways
The production of hexane-1,6-diamine;hexanedioic acid begins with the synthesis of its constituent components. Hexane-1,6-diamine is primarily produced through the hydrogenation of adiponitrile, as shown in the chemical equation:
This hydrogenation process typically employs catalysts based on cobalt and iron, conducted in molten adiponitrile diluted with ammonia . An alternative production method utilizes Raney nickel as the catalyst with adiponitrile diluted in hexamethylenediamine itself, operating at lower pressure and temperature without requiring ammonia .
Hexanedioic acid is synthesized through several industrial routes, predominantly via the oxidation of cyclohexane or cyclohexanol/cyclohexanone mixtures.
Salt Formation Techniques
The formation of the hexane-1,6-diamine;hexanedioic acid salt can be achieved through various methods. A novel approach involves direct contact between adipic acid and hexamethylenediamine in a conventional dry-blending mixer . A more refined technique involves the use of a cryogenic medium to control the exothermic reaction during salt formation, resulting in free-flowing salt with good homogeneity and balanced end groups . This innovation is particularly valuable for industrial applications, as it simplifies handling compared to managing the individual components separately.
Advanced Production Methods
Recent advancements in production techniques have focused on sustainability and efficiency. The following table summarizes key production parameters for hexane-1,6-diamine;hexanedioic acid salt:
Parameter | Traditional Method | Advanced Method |
---|---|---|
Reaction Medium | Aqueous solution | Dry-blending with cryogenic medium |
Temperature Control | Water cooling | Cryogenic agent |
Product Form | Solution/slurry | Free-flowing powder |
End Group Balance | Variable | Well-controlled |
Scale-up Feasibility | Established | Promising for industrial application |
The development of dry preparation methods represents a significant advancement in the production of this compound, offering advantages in handling, storage, and subsequent processing .
Molecular Structure and Physical Properties
Structural Characteristics
The hexane-1,6-diamine;hexanedioic acid compound exhibits an interesting structure where the hexamethylenediamine component provides two amino groups at terminal positions of a six-carbon chain, while the adipic acid component contributes two carboxyl groups at the ends of its six-carbon backbone. In the salt form, ionic bonds form between the protonated amino groups and the carboxylate anions, creating a stable crystalline structure.
Physical Properties
The physical properties of hexane-1,6-diamine;hexanedioic acid are critical for its industrial applications. The salt has a melting point of approximately 185°C, higher than either of its constituent components. This elevated melting point is advantageous for processing in polymer production, as it provides thermal stability during the initial stages of polymerization. The compound typically appears as a white crystalline solid and is somewhat hygroscopic, requiring proper handling to maintain quality.
Chemical Reactivity and Mechanisms
Polymerization Reactions
The primary chemical significance of hexane-1,6-diamine;hexanedioic acid lies in its ability to undergo polycondensation reactions. During polymerization, the salt decomposes at elevated temperatures, reforming the amine and carboxylic acid functional groups. These groups then react to form amide bonds with the elimination of water molecules, producing the polyamide known as nylon-6,6.
The general reaction can be represented as:
Other Chemical Reactions
Beyond polymerization, hexane-1,6-diamine;hexanedioic acid participates in various chemical reactions. The compound undergoes hydrolysis in strongly acidic or basic conditions, regenerating the original amine and acid components. Additionally, it can participate in transaminosalation reactions with other carboxylic acids, producing mixed salts with modified properties.
Industrial Applications
Polymer Production
The predominant application of hexane-1,6-diamine;hexanedioic acid is in the production of nylon-6,6, a high-strength polyamide with extensive commercial uses. The salt serves as a balanced precursor, ensuring the 1:1 stoichiometric ratio of diamine to diacid that is essential for producing high molecular weight polymers with optimal properties. This stoichiometric control is crucial for achieving consistent polymer chain length and minimizing side reactions that could compromise material quality.
Comparative Advantages in Polymer Production
The use of the salt form offers several advantages over direct use of the separate components:
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Precise stoichiometric control without complex metering systems
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Reduced volatility of the amine component
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Easier handling compared to the liquid diamine
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More uniform reaction conditions during polymerization
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Reduced corrosion issues in processing equipment
Other Applications
While polymer production dominates its use, hexane-1,6-diamine;hexanedioic acid also finds application in other areas:
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As an intermediate in specialty chemical synthesis
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In the production of curing agents for epoxy resins
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As a component in the manufacturing of certain lubricant additives
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In the synthesis of specialty polyamide copolymers with modified properties
Comparative Analysis with Similar Compounds
Structure-Property Relationships
The properties of polymers derived from hexane-1,6-diamine;hexanedioic acid can be compared to those from related compounds with varying chain lengths. The following table illustrates this relationship:
Monomer Combination | Resulting Polymer | Melting Point (°C) | Tensile Strength (MPa) | Primary Applications |
---|---|---|---|---|
Hexane-1,6-diamine + Hexanedioic acid | Nylon-6,6 | 255-265 | 70-85 | Textiles, engineering plastics |
Hexane-1,6-diamine + Decanedioic acid | Nylon-6,10 | 215-220 | 50-60 | Lower moisture absorption applications |
Hexane-1,6-diamine + Dodecanedioic acid | Nylon-6,12 | 210-215 | 45-55 | Enhanced chemical resistance applications |
This comparison demonstrates how the carbon chain length in the diacid component affects the final polymer properties, with longer chains generally resulting in lower melting points and modified mechanical characteristics.
Mechanical Properties of Resultant Polymers
Nylon-6,6 produced from hexane-1,6-diamine;hexanedioic acid exhibits a wide range of mechanical properties, with elastic modulus values ranging from 0.25 to 3.7 GPa and elongation capabilities up to 530%, outperforming many other engineered thermoplastics including polycarbonates. These superior mechanical properties have established nylon-6,6 as a dominant engineering plastic in numerous applications requiring strength, durability, and thermal resistance.
Recent Research and Future Prospects
Advances in Synthesis Technology
Recent research has focused on developing more efficient and environmentally friendly methods for producing hexane-1,6-diamine;hexanedioic acid. The development of dry preparation techniques using cryogenic media to control the exothermic reaction represents a significant advancement with industrial potential . These innovations aim to simplify production processes while maintaining product quality.
Emerging Applications
While the primary application remains in nylon-6,6 production, researchers are exploring new applications for hexane-1,6-diamine;hexanedioic acid and its derivatives. These include potential uses in biomedical polymers, specialty adhesives, and composite materials. The versatility of the amide linkage formed in polymerization continues to inspire new material development.
Sustainability Initiatives
As industrial chemistry embraces sustainability principles, research into bio-based routes for both hexane-1,6-diamine and hexanedioic acid is gaining momentum. These approaches seek to reduce dependence on petrochemical feedstocks while maintaining the performance characteristics that have made nylon-6,6 successful in numerous applications.
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